molecular formula C4H8O3S2 B14385363 S-[(Methanesulfonyl)methyl] ethanethioate CAS No. 89986-83-4

S-[(Methanesulfonyl)methyl] ethanethioate

Cat. No.: B14385363
CAS No.: 89986-83-4
M. Wt: 168.2 g/mol
InChI Key: YMKPEFVAHZAIKD-UHFFFAOYSA-N
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Description

S-[(Methanesulfonyl)methyl] ethanethioate: is an organosulfur compound with the molecular formula C4H8O3S2 It is a thioester derivative, characterized by the presence of a sulfur atom bonded to a carbonyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[(Methanesulfonyl)methyl] ethanethioate typically involves the reaction of ethanethiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the thiol group of ethanethiol attacks the sulfonyl chloride, resulting in the formation of the thioester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: S-[(Methanesulfonyl)methyl] ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester to the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioesters.

Scientific Research Applications

Chemistry: S-[(Methanesulfonyl)methyl] ethanethioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It serves as a precursor for the synthesis of more complex organosulfur compounds.

Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on cellular processes. It is also investigated for its potential as a bioactive molecule with antimicrobial properties.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients. Its ability to undergo biotransformation makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-[(Methanesulfonyl)methyl] ethanethioate involves its interaction with biological molecules through its reactive sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The methanesulfonyl group can also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

    S-Methyl thioacetate: Another thioester with a similar structure but different functional groups.

    S-Ethyl ethanethioate: A thioester with an ethyl group instead of a methanesulfonyl group.

Uniqueness: S-[(Methanesulfonyl)methyl] ethanethioate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific sulfur-based functionalities.

Properties

CAS No.

89986-83-4

Molecular Formula

C4H8O3S2

Molecular Weight

168.2 g/mol

IUPAC Name

S-(methylsulfonylmethyl) ethanethioate

InChI

InChI=1S/C4H8O3S2/c1-4(5)8-3-9(2,6)7/h3H2,1-2H3

InChI Key

YMKPEFVAHZAIKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCS(=O)(=O)C

Origin of Product

United States

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